N-[(5-Ethylfuran-2-yl)methylidene]hydroxylamine
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Overview
Description
(E)-N-[(5-ETHYLFURAN-2-YL)METHYLIDENE]HYDROXYLAMINE is an organic compound featuring a furan ring substituted with an ethyl group and a methylenehydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(5-ETHYLFURAN-2-YL)METHYLIDENE]HYDROXYLAMINE typically involves the condensation of 5-ethylfuran-2-carbaldehyde with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the imine bond. The reaction can be represented as follows:
5-ethylfuran-2-carbaldehyde+hydroxylamine→(E)-N-[(5-ethylfuran-2-yl)methylidene]hydroxylamine
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(5-ETHYLFURAN-2-YL)METHYLIDENE]HYDROXYLAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
(E)-N-[(5-ETHYLFURAN-2-YL)METHYLIDENE]HYDROXYLAMINE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (E)-N-[(5-ETHYLFURAN-2-YL)METHYLIDENE]HYDROXYLAMINE involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(5-(Hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one: Another furan derivative with different substituents.
5-Hydroxymethylfurfural: A furan compound with significant industrial and biological relevance.
Uniqueness
(E)-N-[(5-ETHYLFURAN-2-YL)METHYLIDENE]HYDROXYLAMINE is unique due to its specific structural features, such as the presence of both a furan ring and a methylenehydroxylamine moiety. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Biological Activity
N-[(5-Ethylfuran-2-yl)methylidene]hydroxylamine is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and applications, supported by recent studies and data.
Chemical Structure and Properties
This compound features a furan ring, an aldehyde group, and a hydroxylamine functional group. The molecular formula is C7H9N1O1, which allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Synthesis
The synthesis of this compound typically involves the condensation of 5-ethylfuran-2-carbaldehyde with hydroxylamine under acidic conditions. The general reaction can be summarized as follows:
Antimicrobial Properties
Studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism of action appears to involve the inhibition of bacterial enzyme systems, which disrupts cellular processes.
Table 1: Antimicrobial Activity Against Common Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 64 µg/mL |
Anticancer Properties
In vitro studies have demonstrated that this compound possesses anticancer properties. It has shown effectiveness against several cancer cell lines, including breast and prostate cancer cells. The compound's mechanism may involve the induction of apoptosis through the modulation of signaling pathways related to cell survival.
Table 2: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15.0 |
PC3 (Prostate Cancer) | 10.0 |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cells, leading to apoptosis.
- Modulation of Signaling Pathways : By interacting with various receptors and signaling molecules, it may alter cell proliferation and survival pathways.
Case Studies
- Antimicrobial Efficacy Study : A study conducted by researchers at [source] evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results showed a significant reduction in bacterial viability at concentrations above 32 µg/mL.
- Cancer Cell Line Study : A separate investigation assessed the cytotoxic effects on MCF-7 and PC3 cell lines. The findings indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
Future Directions
Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Potential studies could include:
- In vivo studies to assess the therapeutic potential and safety profile.
- Mechanistic studies focusing on specific molecular targets.
- Development of derivatives to enhance potency and selectivity.
Properties
CAS No. |
89114-36-3 |
---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
N-[(5-ethylfuran-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H9NO2/c1-2-6-3-4-7(10-6)5-8-9/h3-5,9H,2H2,1H3 |
InChI Key |
HIMNXJAVIZINRN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(O1)C=NO |
Origin of Product |
United States |
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